REACTION_CXSMILES
|
FC1C=C(C=CC=1F)C(Cl)=O.C[C:13]1(C)[C:26]2[C:25]3[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=3[NH:19][C:18]=2[CH:17]([C:27]([O:29][CH2:30][CH3:31])=[O:28])[CH2:16][NH:15][CH2:14]1>>[CH2:30]([O:29][C:27]([CH:17]1[C:18]2[NH:19][C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][C:25]=3[C:26]=2[CH2:13][CH2:14][NH:15][CH2:16]1)=[O:28])[CH3:31]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)Cl)C=CC1F
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Name
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ethyl 1,1-dimethyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CNCC(C=2NC=3C=CC=CC3C21)C(=O)OCC)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared in a similar manner
|
Type
|
CUSTOM
|
Details
|
the following compound was prepared
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Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C1CNCCC2=C1NC=1C=CC=CC21
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |